molecular formula C13H7F12IO2 B13404648 2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) CAS No. 80360-43-6

2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)

Cat. No.: B13404648
CAS No.: 80360-43-6
M. Wt: 550.08 g/mol
InChI Key: KHWTWCQKLDZSTF-UHFFFAOYSA-N
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Description

2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is a complex organic compound characterized by the presence of iodine, methyl, and hexafluoropropanol groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) typically involves multiple steps, starting with the iodination of a methyl-substituted phenylene compound. This is followed by the introduction of hexafluoropropanol groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted phenylene compounds with various functional groups.

Scientific Research Applications

2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) involves its interaction with specific molecular targets and pathways. The presence of iodine and hexafluoropropanol groups allows the compound to engage in unique chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound of interest for therapeutic and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
  • 2,2’-(2-Fluoro-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)
  • 2,2’-(2-Hydroxy-1,3-phenylene)bis(hexafluoropropan-2-ol)

Uniqueness

2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is unique due to the presence of both iodine and hexafluoropropanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

CAS No.

80360-43-6

Molecular Formula

C13H7F12IO2

Molecular Weight

550.08 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-iodo-5-methylphenyl]propan-2-ol

InChI

InChI=1S/C13H7F12IO2/c1-4-2-5(8(27,10(14,15)16)11(17,18)19)7(26)6(3-4)9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,1H3

InChI Key

KHWTWCQKLDZSTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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